
Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)- is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. This compound is a member of the pyrazole family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)- is not fully understood. However, studies have suggested that it may inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)- has been shown to have several biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It may also modulate the expression of various genes involved in cancer cell growth and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)- is its potent antitumor activity against various cancer cell lines. It may also have potential applications as an anti-inflammatory and anti-microbial agent. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for the study of Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)-. One area of research could focus on the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could investigate the potential applications of this compound in other fields such as agriculture and environmental science. Furthermore, future studies could aim to elucidate the mechanism of action of Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)- and identify potential targets for drug development.
Synthesis Methods
The synthesis of Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)- can be achieved through several methods, including the reaction of benzylideneacetone with hydrazine hydrate, followed by reaction with methylamine and 2-chloroethanol. Another method involves the reaction of 1-benzyl-3-methyl-4-nitroso-5-(2-hydroxyethyl)pyrazole with methylamine.
Scientific Research Applications
Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)- has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties.
properties
CAS RN |
13200-70-9 |
|---|---|
Product Name |
Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)- |
Molecular Formula |
C14H19N3O |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-(2-benzyl-5-methylpyrazol-3-yl)oxy-N-methylethanamine |
InChI |
InChI=1S/C14H19N3O/c1-12-10-14(18-9-8-15-2)17(16-12)11-13-6-4-3-5-7-13/h3-7,10,15H,8-9,11H2,1-2H3 |
InChI Key |
CAFYSOFTDLYNFG-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCNC)CC2=CC=CC=C2 |
Canonical SMILES |
CC1=NN(C(=C1)OCCNC)CC2=CC=CC=C2 |
Other CAS RN |
13200-70-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



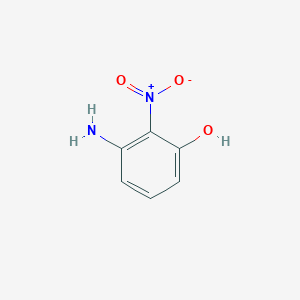
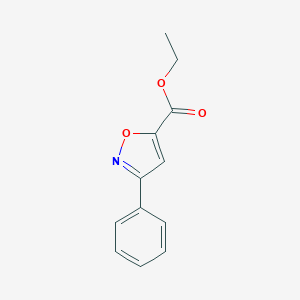
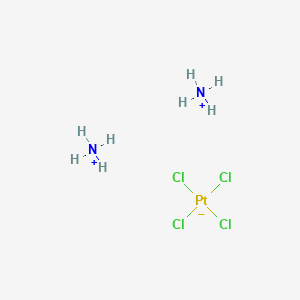
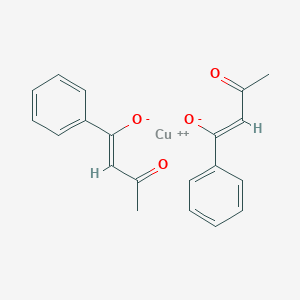
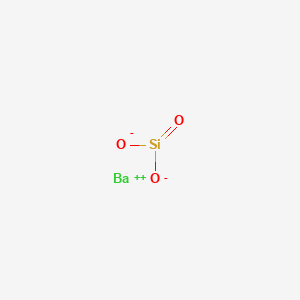
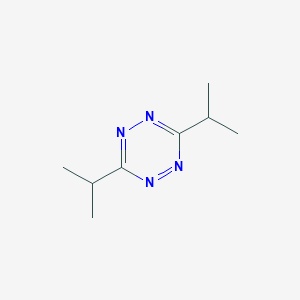

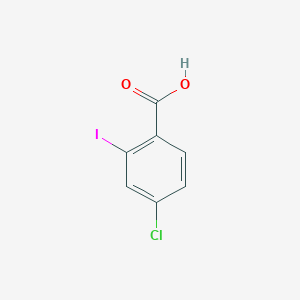
![(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B83354.png)
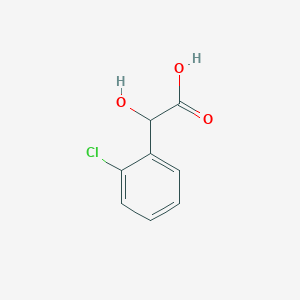
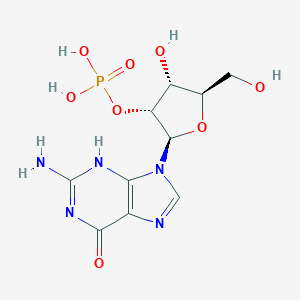
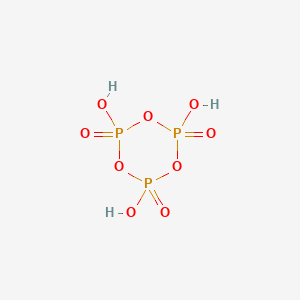
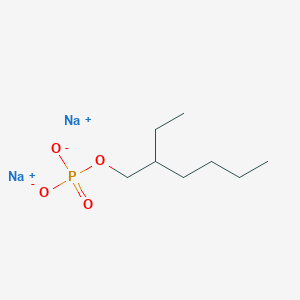
![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4S,5S)-rel-(9CI)](/img/structure/B83368.png)